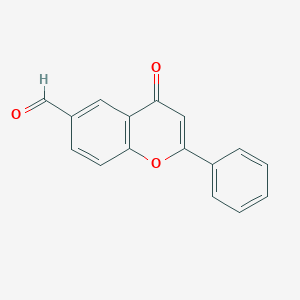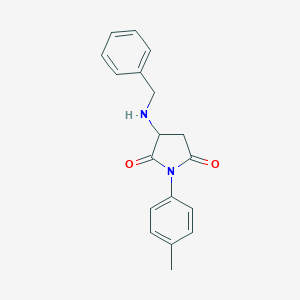
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde is a heterocyclic organic compound with a molecular formula of C16H10O3. It is commonly referred to as OPC and is known for its potential applications in scientific research.
Applications De Recherche Scientifique
OPC has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. OPC has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of OPC is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It is also believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
OPC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. OPC has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of OPC is its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations of OPC is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of OPC. One direction is the development of more efficient and scalable synthesis methods. Another direction is the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand the mechanism of action of OPC and its potential applications in various scientific fields.
Conclusion:
In conclusion, OPC is a heterocyclic organic compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of OPC in scientific research.
Méthodes De Synthèse
OPC can be synthesized using various methods, including the Pechmann condensation reaction, the Knoevenagel reaction, and the one-pot synthesis method. Among these methods, the Pechmann condensation reaction is the most commonly used method. This reaction involves the condensation of phenol and a β-ketoester in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to form OPC.
Propriétés
Nom du produit |
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde |
|---|---|
Formule moléculaire |
C16H10O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
4-oxo-2-phenylchromene-6-carbaldehyde |
InChI |
InChI=1S/C16H10O3/c17-10-11-6-7-15-13(8-11)14(18)9-16(19-15)12-4-2-1-3-5-12/h1-10H |
Clé InChI |
NHJXVLQTZVKOKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C=O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)
